molecular formula C13H18O4 B14229669 ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate CAS No. 524929-35-9

ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate

Cat. No.: B14229669
CAS No.: 524929-35-9
M. Wt: 238.28 g/mol
InChI Key: KPIOBUOQQTWTQA-CMPLNLGQSA-N
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Description

Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be achieved through several methods. One common approach involves the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase-producing strain of Galactomyces geotrichum . This method provides high enantioselectivity and yields the desired chiral product with excellent purity.

Industrial Production Methods

Industrial production of this compound often involves chemoenzymatic synthesis routes. The process typically includes the use of whole-cell catalysts or isolated enzymes to achieve the desired stereochemistry and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and its role as a versatile intermediate in the synthesis of various complex molecules.

Properties

CAS No.

524929-35-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate

InChI

InChI=1S/C13H18O4/c1-3-16-13(15)12(14)10(2)17-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3/t10-,12+/m0/s1

InChI Key

KPIOBUOQQTWTQA-CMPLNLGQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C)OCC1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C(C(C)OCC1=CC=CC=C1)O

Origin of Product

United States

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